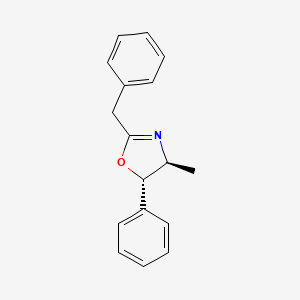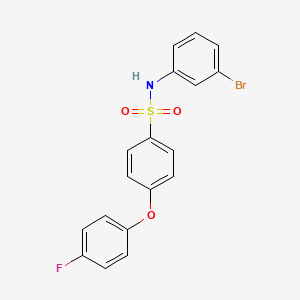![molecular formula C12H11BrN2O B14219788 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol CAS No. 821784-82-1](/img/structure/B14219788.png)
3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol is an organic compound that features a brominated pyridine ring attached to a phenol group via an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol typically involves the following steps:
Bromination of Pyridine: The starting material, 3-aminopyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-3-aminopyridine.
Formation of Aminomethyl Linkage: The brominated pyridine is then reacted with formaldehyde and a secondary amine to form the aminomethyl linkage.
Coupling with Phenol: Finally, the aminomethylated pyridine is coupled with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromopyridine: Shares the brominated pyridine structure but lacks the phenol group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the aminomethyl linkage.
3-(N-Boc-aminomethyl)-5-bromopyridine: Features a Boc-protected aminomethyl group.
Uniqueness
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol is unique due to its combination of a brominated pyridine ring, an aminomethyl linkage, and a phenol group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Propiedades
Número CAS |
821784-82-1 |
|---|---|
Fórmula molecular |
C12H11BrN2O |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
3-[[(5-bromopyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11BrN2O/c13-10-5-11(8-14-7-10)15-6-9-2-1-3-12(16)4-9/h1-5,7-8,15-16H,6H2 |
Clave InChI |
DBFCMFBSXTUZLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CNC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


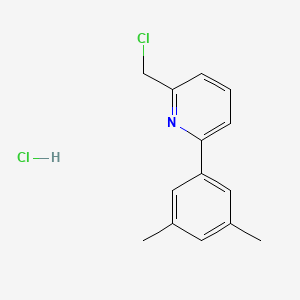
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
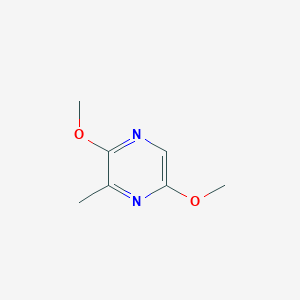
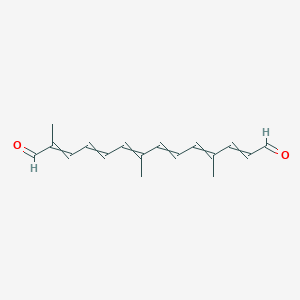
![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
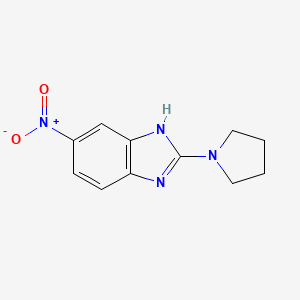
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)

